molecular formula C5H10F2N2O B6230576 3,3-difluoro-2-methyl-2-(methylamino)propanamide CAS No. 2110991-92-7

3,3-difluoro-2-methyl-2-(methylamino)propanamide

Cat. No.: B6230576
CAS No.: 2110991-92-7
M. Wt: 152.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Difluoro-2-methyl-2-(methylamino)propanamide is a fluorinated organic compound with the molecular formula C5H10F2N2O

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-difluoro-2-methyl-2-(methylamino)propanamide typically involves the introduction of difluoromethyl groups into the molecular structure. One common method is the difluoromethylation of appropriate precursors using difluorocarbene reagents. The reaction conditions often require the presence of a base and a suitable solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to enhance yield and selectivity. The use of continuous flow reactors and optimized reaction parameters can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-2-methyl-2-(methylamino)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

3,3-Difluoro-2-methyl-2-(methylamino)propanamide has several scientific research applications:

Mechanism of Action

The mechanism by which 3,3-difluoro-2-methyl-2-(methylamino)propanamide exerts its effects involves interactions with molecular targets, such as enzymes and receptors. The difluoromethyl group can enhance binding affinity and selectivity, leading to more potent biological activity. The compound may also participate in specific pathways, modulating biochemical processes at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Difluoro-2-methyl-2-(methylamino)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

2110991-92-7

Molecular Formula

C5H10F2N2O

Molecular Weight

152.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.